4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a sulfamoyl group and a 1,3-benzothiazol-2-yl moiety. This compound belongs to a broader class of sulfonamide-based molecules, which are often explored for antimicrobial, antifungal, and enzyme-inhibitory activities due to their structural versatility .
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-3-30-19-10-7-11-20-21(19)24-23(31-20)25-22(27)16-12-14-18(15-13-16)32(28,29)26(2)17-8-5-4-6-9-17/h7,10-15,17H,3-6,8-9H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUMEYIQCLNLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and biological activities (where available).
Structural and Functional Group Analysis
Key Observations
Dipropylsulfamoyl () and bis(2-methoxyethyl)sulfamoyl () substituents demonstrate how alkyl chain length and polar groups modulate solubility and target binding .
Heterocyclic Core Variations :
- The 1,3-benzothiazol-2-yl moiety in the target compound and analogs () may favor π-π stacking interactions with enzymes, whereas 1,3,4-oxadiazoles (LMM5, LMM11) are associated with improved metabolic stability .
Bioactivity Trends: LMM5 and LMM11 exhibit antifungal activity against C. albicans, with MIC values correlating with substituent hydrophobicity (lower MIC for benzyl vs. cyclohexyl-ethyl) .
In contrast, 3-methyl () or 6-chloro () substituents may alter steric accessibility .
Discussion of Research Findings
- Antifungal Activity: LMM5 and LMM11’s efficacy against C. albicans suggests that sulfamoyl benzamides with oxadiazole or benzothiazole cores are promising antifungal scaffolds.
- Enzyme Inhibition: Sulfamoyl groups are known to inhibit enzymes like thioredoxin reductase (Trr1), as seen in LMM5/LMM11. The cyclohexyl(methyl)sulfamoyl group in the target compound may exhibit analogous inhibitory mechanisms .
- Physicochemical Properties : Cyclohexyl and ethoxy groups likely enhance lipophilicity (logP), favoring blood-brain barrier penetration, while methoxyethyl or dipropyl groups () balance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
